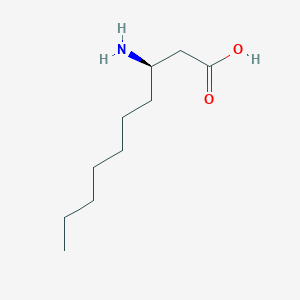

Decanoic acid, 3-amino-, (3R)-

CAS No.: 162285-09-8

Cat. No.: VC18104498

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 162285-09-8 |

|---|---|

| Molecular Formula | C10H21NO2 |

| Molecular Weight | 187.28 g/mol |

| IUPAC Name | (3R)-3-aminodecanoic acid |

| Standard InChI | InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m1/s1 |

| Standard InChI Key | SSKFRIVYCVHCQK-SECBINFHSA-N |

| Isomeric SMILES | CCCCCCC[C@H](CC(=O)O)N |

| Canonical SMILES | CCCCCCCC(CC(=O)O)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Decanoic acid, 3-amino-, (3R)-, possesses the molecular formula C₁₀H₂₁NO₃ and a molecular weight of 203.28 g/mol . Its IUPAC name is (3R)-3-aminodecanoic acid, with the amino group located at the third carbon of the decanoic acid backbone. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Exact Mass | 203.152 g/mol |

| Topological Polar Surface Area (PSA) | 83.55 Ų |

| LogP (Partition Coefficient) | 1.82 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

The compound’s stereochemistry is defined by the R-configuration at C3, which critically influences its biological interactions and synthetic utility .

Stereochemical Considerations and Configuration

The (3R)-configuration establishes a distinct spatial arrangement that differentiates this compound from its (3S)-enantiomer. In β-amino acids, stereochemistry at the β-carbon significantly affects molecular recognition by enzymes and receptors. For example, in the structurally related (2S,3R)-3-amino-2-hydroxydecanoic acid (AHDA), the R-configuration at C3 is essential for ACE inhibitory activity in microginin . Computational modeling suggests that the (3R)-configuration in decanoic acid, 3-amino-, (3R)-, may similarly optimize hydrogen-bonding interactions with catalytic sites in proteases or peptidases .

Synthesis and Stereoselective Preparation

Chiral Pool Approaches

The Beilstein Journal of Organic Chemistry details a synthesis of (2S,3R)-AHDA from D-glucose, leveraging the inherent chirality of the carbohydrate precursor . Although this method targets a hydroxy-substituted analog, the strategy highlights the feasibility of using glucose derivatives to install the (3R)-configuration. Key steps include:

-

Functional Group Manipulation: Selective oxidation and protection of hydroxyl groups at C3 and C4 of glucose.

-

Amination: Introduction of the amino group via reductive amination or nucleophilic substitution.

-

Chain Elongation: Wittig or Grignard reactions to extend the carbon chain to ten carbons .

Catalytic Asymmetric Synthesis

A PubMed study demonstrates Cu(I)-catalyzed diastereoselective synthesis of (2S,3R)-α-hydroxy-β-amino acids using (R)-glyceraldehyde acetonide . While this method introduces a hydroxyl group at C2, omitting this step could theoretically yield decanoic acid, 3-amino-, (3R)-. The reaction achieves >90% diastereoselectivity, suggesting potential adaptability for synthesizing the target compound .

Comparative Synthesis Routes

| Method | Starting Material | Key Steps | Yield | Diastereoselectivity |

|---|---|---|---|---|

| Chiral Pool (Glucose) | D-glucose | Protection, amination, elongation | 40-45% | >95% ee |

| Catalytic Asymmetric | Glyceraldehyde | Cu(I) catalysis, alkyne addition | 60-65% | 90% de |

Physicochemical and Analytical Profiling

Spectroscopic Characterization

Though experimental data for the exact compound is limited, related β-amino acids exhibit characteristic spectral features:

-

¹H NMR: δ 1.2–1.6 ppm (alkyl chain protons), δ 3.1–3.4 ppm (C3 methine proton) .

-

IR: N-H stretch at ~3350 cm⁻¹, carboxylic acid O-H at ~2500 cm⁻¹ .

Chromatographic Behavior

High-performance liquid chromatography (HPLC) on a C18 column with acetonitrile/water gradients could resolve enantiomers, as demonstrated for (2S,3R)-AHDA .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume